Lipophilicity Advantage: 4.2-Fold Higher Partition Coefficient Versus Unsubstituted 1-Phenylpyrrole
2,4-Dimethyl-1-phenylpyrrole exhibits a computed octanol-water partition coefficient (XlogP) of 3.1 , substantially exceeding the experimental LogP of 2.48 for the unsubstituted parent 1-phenylpyrrole (CAS 635-90-5) . This ΔlogP of 0.62 units translates to approximately 4.2-fold greater lipophilicity, a difference attributable to the two electron-donating methyl groups on the pyrrole ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.1 (computed) |
| Comparator Or Baseline | 1-Phenylpyrrole: LogP = 2.477 (experimental) |
| Quantified Difference | ΔlogP = 0.623; ~4.2× higher lipophilicity |
| Conditions | Target: computed XlogP (Chem960); Comparator: experimental LogP (InvivoChem/CAS Common Chemistry) |
Why This Matters
Higher lipophilicity directly impacts ADME properties—enhancing passive membrane permeability and altering tissue distribution—making this compound a preferred intermediate when designing CNS-penetrant or intracellular-targeting agents.
